Product packaging for 2H-Cyclopenta[c]pyridine(Cat. No.:CAS No. 270-58-6)

2H-Cyclopenta[c]pyridine

Cat. No.: B8727808
CAS No.: 270-58-6
M. Wt: 117.15 g/mol
InChI Key: IVAATAQAFOAALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Cyclopenta[c]pyridine represents a fused bicyclic heterocycle of significant value in medicinal chemistry and organic synthesis. This core structure serves as a versatile scaffold for developing novel bioactive molecules. Researchers utilize derivatives of this compound as critical intermediates in the synthesis of more complex polycyclic systems, such as furo[3,2-d]pyrrolo[1,2-a]pyrimidines, which are investigated for their neurotropic properties . Key areas of application include neuroscience and drug discovery. Specific carbonitrile derivatives (e.g., 1-alkyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile) have been identified as selective inhibitors of Prolyl endopeptidase-like (PREPL), a serine hydrolase located in the central nervous system . These small-molecule inhibitors are crucial tools for studying the biochemical pathways related to Hypotonia-Cystinuria Syndrome (HCS) . Notably, certain inhibitors based on this scaffold have demonstrated the ability to distribute to the brain in vivo, highlighting their potential in neuropharmacological research . Furthermore, the this compound motif is found in natural products; for instance, the compound salviadiginine A was isolated from the plant Salvia digitaloids . This underlines the structural and biological relevance of this heterocyclic framework. Our offering of this compound building blocks provides researchers with essential starting materials for anticonvulsant development , protease inhibitor design , and the exploration of new chemical space. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B8727808 2H-Cyclopenta[c]pyridine CAS No. 270-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

270-58-6

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

2H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H7N/c1-2-7-4-5-9-6-8(7)3-1/h1-6,9H

InChI Key

IVAATAQAFOAALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC=CC2=C1

Origin of Product

United States

Synthetic Methodologies for 2h Cyclopenta C Pyridine and Its Derivatives

Classical and Conventional Synthetic Approaches to the Core Structure

Traditional methods for constructing the 2H-Cyclopenta[c]pyridine core often rely on fundamental organic reactions such as cyclizations and condensations, which build the bicyclic framework from simpler acyclic or monocyclic precursors.

Cyclization Reactions for Pyrindene Core Formation

Another approach involves the electrocyclization of 1-azatrienes, which can be generated in situ from 2-allyl-2H-azirines in a DBU-promoted, metal-free reaction, leading to the formation of pyridines. organic-chemistry.org While not directly applied to the cyclopenta[c]pyridine system in the cited literature, this strategy represents a potential pathway for constructing the pyridine (B92270) portion of the fused ring.

Ruthenium-catalyzed [2+2+2] cycloaddition of a diyne with an electron-deficient thiazocarbonitrile has been successfully employed to create the pyridine core of cyclothiazomycin, demonstrating a powerful method for assembling highly substituted pyridine rings within a fused system. researchgate.net

Condensation Reactions in Cyclopenta[c]pyridine Synthesis

Condensation reactions, where two or more molecules combine with the elimination of a small molecule like water or alcohol, are widely used in pyridine synthesis. acsgcipr.org These can be adapted for the construction of the cyclopenta[c]pyridine skeleton.

A facile and effective method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. acs.org This reaction successfully utilizes a sodium alkoxide solution (like sodium ethoxide or sodium methoxide) as both the reagent and the catalyst to construct the fused pyridine ring. acs.org

The Guareschi-Thorpe and Bohlmann-Rahtz reactions are classical condensation methods that yield aromatic pyridines directly. acsgcipr.org These strategies typically involve the reaction of carbonyl compounds with amines and active methylene (B1212753) compounds, forming the carbon skeleton which then undergoes ring closure and aromatization. acsgcipr.orgbaranlab.org Such approaches are foundational and can be conceptually applied to precursors incorporating a cyclopentane (B165970) ring to target the this compound system.

Reaction Type Reactants Key Reagents/Conditions Product Yield (%) Reference
Vilsmeier CyclizationN-benzyl-N-cyclopentenylacetamidePhosphorus oxychloride, DMF2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine45.9 (overall) researchgate.net
Cyclocondensation2,5-Diarylidenecyclopentanone, PropanedinitrileSodium ethoxide or Sodium methoxide2-Alkoxy-4,7-diaryl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75 acs.org

Multi-Component Reactions for Fused Cyclopenta[c]pyridine Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules like fused cyclopenta[c]pyridine systems. rsc.orgbenthamscience.commdpi.com These reactions are particularly valuable for creating molecular diversity and have been applied to the synthesis of various fused pyridine derivatives. nih.gov

One-pot syntheses are a hallmark of MCRs, minimizing the need for intermediate purification steps and reducing waste. A variety of one-pot methods have been developed for polysubstituted pyridines. For instance, a four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation provides an excellent yield of pyridine derivatives in a short reaction time. nih.gov This methodology could be adapted by using a cyclic ketone like cyclopentanone (B42830) or its derivatives to access the cyclopenta[c]pyridine scaffold.

Another one-pot procedure involves the cyclocondensation of aromatic aldehydes, malononitrile, and a thiol using a catalyst like triethylamine or DABCO. nanoscalereports.com While this example leads to a simple pyridine, the principle of combining multiple components to build the pyridine ring in a single step is central to this strategy. A base-promoted, one-pot procedure for synthesizing 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides showcases a formal [2+2+1+1] cyclocondensation, highlighting the novel ways synthons can be combined to form the pyridine ring under transition-metal-free conditions. mdpi.com

Reaction Type Components Catalyst/Conditions Product Type Yield (%) Reference
Four-ComponentAldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateMicrowave irradiation, EthanolPolysubstituted Pyridine82-94 nih.gov
Three-ComponentAromatic aldehyde, Malononitrile, ThiophenolEt3N or DABCOPolysubstituted Pyridine- nanoscalereports.com
[2+2+1+1] CyclocondensationAromatic terminal alkyne, BenzamideCs2CO3, Sulfolane3,5-Diaryl Pyridine- mdpi.com

Bicyclization strategies involve the formation of two rings during the reaction sequence. A novel four-component bicyclization has been developed for the synthesis of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines. nih.govacs.orgacs.org This method uses readily available starting materials: arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclohexane-1,3-diones. nih.gov The reaction proceeds via a microwave-assisted [3+2+1]/[3+2] bicyclization, offering a flexible and practical route to these complex fused heterocycles with good to excellent yields. nih.govacs.org This strategy demonstrates a sophisticated approach to building fused systems where the cyclopenta and pyridine rings are formed in a controlled manner. nih.gov

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced advanced and catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of pyridine derivatives, including the this compound system. nih.gov These strategies often employ transition-metal catalysts to facilitate bond formations that are challenging via classical methods. mdpi.com

Recent advancements in transition-metal-catalyzed reactions have provided new avenues for constructing functionalized pyridines. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids represents a key step in a three-step process to access enantioenriched 3-substituted piperidines, which can be oxidized to pyridines. nih.gov This highlights the potential of catalytic C-C bond formation in building substituted pyridine rings. Similarly, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes provides a direct route to highly substituted pyridine derivatives. semanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful tools. A recently developed method for synthesizing 5-aryl-cyclopenta[c]pyridine derivatives utilizes a Suzuki coupling between a brominated cyclopenta[c]pyridine intermediate and various substituted phenylboronic acids, with Pd(PPh₃)₄ as the catalyst. acs.orgnih.gov This approach allows for the introduction of a wide range of aryl groups at the 5-position of the cyclopenta[c]pyridine core. acs.org

Furthermore, the use of ionic liquids as recyclable and environmentally friendly catalysts and solvents is gaining traction in the synthesis of pyridines and their fused systems via multicomponent reactions. benthamscience.com These green chemistry approaches, combined with energy sources like microwave irradiation, can lead to milder reaction conditions, reduced waste, and improved efficiency. benthamscience.comnih.gov

Strategy Catalyst/Reagent Reaction Type Key Feature Reference
Suzuki CouplingPd(PPh₃)₄, K₃PO₄Cross-CouplingSynthesis of 5-aryl-cyclopenta[c]pyridines acs.orgnih.gov
Asymmetric CarbometalationRh-catalystReductive HeckAccess to enantioenriched substituted tetrahydropyridines nih.gov
C-H ActivationRh-catalystChelation-Assisted CyclizationReaction of ketoximes and alkynes to form pyridines semanticscholar.org
[2+2+2] CycloadditionCp*RuCl(cod)CyclotrimerizationAssembly of pyridine core from diyne and nitrile researchgate.net

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Pauson-Khand)

Transition metal-catalyzed cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is a notable example used to synthesize cyclopentenone derivatives from an alkyne, an alkene, and carbon monoxide, often mediated by dicobalt octacarbonyl. wikipedia.orgtcichemicals.comorganicreactions.org This reaction can be applied intramolecularly to construct fused ring systems, including those containing the cyclopenta[c]pyridine skeleton. nih.gov

The generally accepted mechanism, proposed by Magnus, involves the initial formation of a dicobalt hexacarbonyl acetylene complex. wikipedia.org Subsequent coordination of the alkene is followed by migratory insertion of carbon monoxide and reductive elimination to yield the cyclopentenone product. wikipedia.org The intramolecular version of the Pauson-Khand reaction is particularly useful for creating fused bicyclic systems with high regio- and stereoselectivity. wikipedia.orgorganicreactions.org

While initially requiring stoichiometric amounts of cobalt carbonyl, catalytic versions of the Pauson-Khand reaction have been developed using various transition metals such as rhodium and palladium. mdpi.com For instance, the use of a chlorodicarbonylrhodium(I) dimer has been demonstrated in the synthesis of complex molecules. wikipedia.org These catalytic systems offer advantages in terms of efficiency and atom economy. mdpi.com

Table 1: Key Features of the Pauson-Khand Reaction

FeatureDescription
Reaction Type [2+2+1] Cycloaddition wikipedia.org
Reactants Alkyne, Alkene, Carbon Monoxide tcichemicals.com
Typical Catalyst Dicobalt octacarbonyl (Co₂(CO)₈) tcichemicals.com
Product α,β-Cyclopentenone wikipedia.org
Key Advantage High regio- and stereoselectivity in intramolecular reactions wikipedia.orgorganicreactions.org
Catalytic Variants Rhodium, Palladium mdpi.com

Free-Radical Cyclization Methodologies for Fused Pyridine Rings

Free-radical cyclization offers a powerful and versatile method for the synthesis of fused pyridine ring systems. This approach is particularly effective for constructing polycyclic heteroaromatic molecules. nih.gov One notable strategy involves the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a tris(trimethylsilyl)silane (TTMSS)/azobisisobutyronitrile (AIBN) system. nih.gov This method has been successfully employed to synthesize a wide range of derivatives with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton, which incorporates a fused pyridine ring. nih.gov

The reaction generally proceeds in good yields and is tolerant of various substituents, although it can be sensitive to other radical-sensitive groups like bromo substituents on the phenyl ring. nih.gov An advantage of this methodology is that it often does not require column chromatography for purification of the target compounds and can be performed on a gram scale. nih.gov The resulting hydrobromide salts can be easily converted to the free bases in quantitative yield by simple basification. nih.gov

Palladium-Catalyzed Methods for Annelation and Functionalization

Palladium-catalyzed reactions are indispensable tools for the formation of C-C and C-N bonds, and they have been extensively used in the synthesis and functionalization of heterocyclic compounds, including fused pyridines. These methods often involve the direct functionalization of C-H bonds, offering an atom-economical approach to building molecular complexity. caltech.edunih.gov

One strategy involves the palladium-catalyzed oxidative annulation of indoles with pendant olefins, which can be adapted for the synthesis of other fused heterocyclic systems. scispace.com These reactions are thought to proceed through an initial C-H bond functionalization event, followed by olefin insertion and β-hydride elimination. scispace.com The use of a palladium(II) catalyst, often in the presence of a ligand and an oxidant, is common. For instance, a Pd(OAc)₂/pyridine system has been utilized for various oxidative transformations. caltech.edu

Furthermore, palladium-catalyzed transannular C-H functionalization has emerged as a powerful strategy for the late-stage modification of alicyclic amines, which can be precursors to fused pyridine systems. nih.gov This approach allows for the selective formation of C-C bonds at positions remote from the nitrogen atom, leveraging the conformational properties of the substrate to achieve high selectivity. nih.gov

Table 2: Comparison of Synthetic Methodologies for Fused Pyridines

MethodologyKey FeaturesAdvantagesLimitations
Transition Metal-Catalyzed Cycloaddition [2+2+1] cycloaddition (Pauson-Khand). wikipedia.orgHigh regio- and stereoselectivity in intramolecular reactions. wikipedia.orgorganicreactions.orgOften requires stoichiometric metal carbonyls in classic protocols. wikipedia.org
Free-Radical Cyclization Intramolecular cyclization of substituted pyridinium salts. nih.govGood yields, scalable, often no chromatography needed. nih.govSensitive to certain radical-sensitive functional groups. nih.gov
Palladium-Catalyzed Annelation C-H bond functionalization and oxidative annulation. caltech.eduscispace.comHigh atom economy, applicable to late-stage functionalization. nih.govMay require specific directing groups and oxidants. nih.gov

Enantioselective Synthesis and Chiral Induction

The development of enantioselective methods for the synthesis of this compound derivatives is crucial for accessing chiral molecules with potential biological activity. Strategies for introducing chirality include chemoenzymatic resolutions and stereocontrolled cyclization reactions.

Chemoenzymatic Resolution Techniques

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy that combines the high selectivity of enzymes with the ability of a chemical catalyst to racemize the slower-reacting enantiomer. This allows for the theoretical conversion of a racemate into a single enantiomer in 100% yield. This technique has been successfully applied to the resolution of various chiral compounds, including primary amines and biaryl alcohols, which can be precursors or analogues to chiral cyclopenta[c]pyridine derivatives. scispace.comnih.gov

A typical chemoenzymatic DKR process for a primary amine involves the use of a lipase, such as Novozyme-435 or Amano lipase PS, for the stereoselective acylation of one enantiomer. scispace.com Simultaneously, a metal catalyst, such as a recyclable palladium nanoparticle catalyst, is used for the in situ racemization of the unreacted amine. scispace.com This combination allows for the high-yield synthesis of enantiomerically enriched amides. scispace.com The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of the resolution. nih.gov

Stereocontrol in Fused Cyclopenta[c]pyridinone Synthesis

Achieving stereocontrol in the synthesis of fused cyclopenta[c]pyridinone systems is essential for producing enantiomerically pure compounds. One approach involves the asymmetric α-hydroxylation of pyridinone-fused lactones, which can serve as key intermediates. rsc.org The development of novel chiral organocatalysts has been instrumental in achieving high enantioselectivity in such transformations. rsc.org

For instance, a spiropyrrolidine amide (SPA) derived triazolium bromide organo-cation catalyst has been shown to be highly effective for the enantioselective oxidation of pyridinone-fused lactones. rsc.org This catalytic system can accommodate a variety of substituents on the lactone ring, leading to the formation of tricyclic tertiary alcohols with an oxa-quaternary carbon center in high enantiomeric excess. rsc.org These chiral building blocks can then be further elaborated to access complex target molecules. rsc.org The success of this approach relies on the ability of the chiral catalyst to create a specific chiral environment around the substrate, directing the approach of the oxidant to one face of the molecule. rsc.org

Reactivity and Functionalization of 2h Cyclopenta C Pyridine Scaffolds

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical approach to molecular diversification. In the context of 2H-Cyclopenta[c]pyridine, several strategies have been explored to selectively modify its C-H bonds.

Directed C-H Activation

While specific examples of directed C-H activation on the this compound scaffold itself are not extensively documented in publicly available literature, related systems provide insights into potential strategies. For instance, cobalt-catalyzed C(sp²)-H alkylation/annulation of benzoic hydrazides with alkenes, directed by a bidentate 2-(1-methylhydrazinyl)pyridine (MHP) group, has been successfully employed to synthesize diverse cyclopenta[c]isoquinolinones. researchgate.net This methodology highlights the potential for directing groups to control the regioselectivity of C-H functionalization on fused pyridine (B92270) systems. The reaction proceeds through a cobalt-catalyzed mechanism, and density-functional theory (DFT) calculations have been used to understand the observed regioselectivities with different olefins. researchgate.net

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. While direct photoredox-catalyzed C-H functionalization of the parent this compound is not prominently reported, studies on related nitrogen-containing heterocycles suggest its feasibility. For example, visible-light-mediated C-H alkylation of pyridine derivatives has been achieved using N-alkoxypyridinium ions and alkanes in the presence of an iridium photocatalyst. researchgate.net This approach, along with other photoredox-mediated reactions on pyridine and its fused analogues, indicates that similar strategies could be adapted for the this compound scaffold to achieve selective C-H alkylation and arylation under mild conditions. researchgate.netmdpi.comrsc.org

Regioselective Alkylation and Arylation

The regioselective introduction of alkyl and aryl groups onto the this compound core is crucial for tuning its properties. Research has demonstrated the successful modification of the 5-position of the cyclopenta[c]pyridine ring system. Starting from the natural product cerbinal (B109895), a series of 5-aryl-cyclopenta[c]pyridine derivatives were synthesized. nih.gov The synthetic route involved amination, bromination, and subsequent cross-coupling reactions at the 5-position of the scaffold. nih.gov These transformations showcase the ability to introduce diverse aryl substituents at a specific position of the cyclopentane (B165970) ring fused to the pyridine.

Furthermore, a rhodium-catalyzed intramolecular C-H functionalization process has been developed for the preparation of multicyclic pyridines, demonstrating the potential for regioselective alkylation. rsc.org Although not on the this compound core itself, this method shows good scope for various alkyl substituents on the pyridine ring and the tethered alkene. rsc.org

Reactant 1Reactant 2Catalyst/ReagentProductReference
5-Bromo-2H-cyclopenta[c]pyridine derivativeArylboronic acidPalladium catalyst5-Aryl-2H-cyclopenta[c]pyridine derivative nih.gov
5-Amino-2H-cyclopenta[c]pyridine derivativeAryl halideCross-coupling conditions5-Aryl-2H-cyclopenta[c]pyridine derivative nih.gov

Heteroatom Functionalization

Functionalization at the heteroatoms of the this compound scaffold, namely the nitrogen of the pyridine ring and any oxygen or sulfur substituents, provides another avenue for structural diversification and property modulation.

N-Functionalization

The nitrogen atom in the pyridine ring of the this compound scaffold is a key site for functionalization. While specific studies on the N-functionalization of the parent this compound are limited in the reviewed literature, general methods for pyridine N-functionalization are well-established and can be extrapolated. For instance, a one-pot conversion of pyridine N-oxides to 2-aminopyridines using Ts₂O-t-BuNH₂ followed by in situ deprotection with TFA has been reported, offering a general and efficient method for the amination of 2-unsubstituted pyridines. researchgate.netnih.gov Such methods could potentially be applied to the N-oxide derivative of this compound to introduce amino functionalities.

O-Alkylation and S-Alkylation Reactions

The introduction of alkyl groups onto oxygen or sulfur atoms within the this compound framework can significantly alter the molecule's properties.

O-Alkylation: While direct O-alkylation on a hydroxylated this compound is not explicitly detailed, research on the regioselective O-alkylation of 2-pyridones provides valuable insights. nih.govresearchgate.netbohrium.comrsc.org These methods often employ metal catalysts or Brønsted acids to control the selectivity between N- and O-alkylation. For instance, a palladium-catalyzed regioselective O-alkylation of 2-pyridones has been developed, where the coordination between palladium and the pyridine nitrogen plays a crucial role in directing the alkylation to the oxygen atom. researchgate.net Another approach utilizes TfOH-catalyzed carbenoid insertion for the highly regioselective O-alkylation of 2-pyridones. rsc.org

S-Alkylation: The synthesis of a functionalized this compound derivative, morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate, has been reported. researchgate.net This thiolate readily undergoes S-alkylation when treated with N-benzyl-α-chloroacetamide, yielding the corresponding S-alkyl derivative. researchgate.net This demonstrates a direct and effective method for introducing substituents onto a sulfur atom attached to the cyclopenta[c]pyridine core.

SubstrateReagentProductReference
Morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolateN-benzyl-α-chloroacetamideS-alkylated 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thioether researchgate.net

Annulation and Fused Ring System Formation

The construction of additional heterocyclic rings onto the this compound backbone is a key strategy for developing novel chemical entities. Annulation reactions leveraging the existing functionality of the cyclopentane and pyridine rings enable access to a wide array of fused systems, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[3',2':4,5]furo[3,2-d]pyrimidines.

Derivatization to Thieno[2,3-b]pyridines and Related Heterocycles

The fusion of a thiophene (B33073) ring to the cyclopenta[c]pyridine scaffold to form cyclopenta[e]thieno[2,3-b]pyridine systems is a well-established synthetic route. Two primary methods for this transformation are the Thorpe-Ziegler cyclization and the Gewald multicomponent reaction.

One effective strategy begins with 4-aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thiones. These precursors can be readily S-alkylated with reagents like chloroacetonitrile (B46850) or chloro-N-arylacetamides. Subsequent treatment of the resulting 2-substituted-methylthio derivatives with a base, such as sodium ethoxide in refluxing ethanol, initiates an intramolecular Thorpe-Ziegler cyclization. researchgate.nettandfonline.com This reaction involves the nucleophilic attack of the carbanion generated from the methylene (B1212753) group adjacent to the nitrile onto the cyano group itself, leading to the formation of an enamine intermediate which, upon tautomerization, yields the final 3-aminocyclopenta[e]thieno[2,3-b]pyridine product. researchgate.nettandfonline.comwikipedia.org

Table 1: Thorpe-Ziegler Synthesis of Cyclopenta[e]thieno[2,3-b]pyridines
Starting MaterialReagentsKey IntermediateReaction TypeFinal Product CoreReference
4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thione1. Chloroacetonitrile 2. Sodium ethoxide2-(Cyanomethylthio)-cyclopenta[b]pyridineThorpe-Ziegler Cyclization3-Amino-cyclopenta[e]thieno[2,3-b]pyridine researchgate.nettandfonline.com
4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thione1. Chloro-N-arylacetamides 2. Sodium ethoxide2-(Arylcarbamoylmethylthio)-cyclopenta[b]pyridineThorpe-Ziegler Cyclization3-Amino-cyclopenta[e]thieno[2,3-b]pyridine tandfonline.com

Alternatively, the Gewald reaction provides a powerful and convergent approach. wikipedia.org This multicomponent reaction typically involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgumich.edu For the synthesis of thieno[2,3-b]pyridines fused with a cyclopentane ring, a suitable cyclopenta[c]pyridinone derivative can serve as the ketone component. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to furnish the highly substituted 2-aminothiophene ring fused to the pyridine core. wikipedia.orgnih.gov This method is highly valued for its efficiency and ability to generate molecular diversity from simple starting materials.

Formation of Pyrazolo[3,4-b]pyridine Hybrids

The synthesis of pyrazolo[3,4-b]pyridines, a scaffold present in many biologically active compounds, can be achieved by constructing the pyrazole (B372694) ring onto a pre-existing cyclopenta[c]pyridine framework or vice versa. Multi-component reactions (MCRs) have emerged as a highly effective strategy for creating complex fused systems like cyclopenta[d]pyrazolo[3,4-b]pyridines. longdom.orgbeilstein-journals.orgresearchgate.net

A common and versatile approach for constructing the pyridine ring involves the reaction of 5-aminopyrazoles with 1,3-biselectrophiles, such as 1,3-dicarbonyl compounds or their synthetic equivalents. longdom.orgmdpi.com In the context of the target scaffold, a cyclopenta[c]pyridine derivative featuring 1,3-dicarbonyl functionality would be a key precursor. The reaction sequence typically involves condensation to form an enamine or enone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyridine ring fused to the pyrazole. mdpi.com

Table 2: Synthetic Approaches to Pyrazolo[3,4-b]pyridine Hybrids
StrategyCyclopenta[c]pyridine PrecursorCo-reactantKey FeaturesReference
Pyridine Ring AnnulationN/A (Built during reaction)5-Aminopyrazole, Aldehyde, Activated Methylene CompoundMulti-component reaction (MCR) leading to complex fused systems. longdom.orgresearchgate.net
Pyrazole Ring Annulation2-Chloro-3-formyl-cyclopenta[c]pyridineHydrazine or substituted hydrazinesStepwise construction; regioselectivity can be an issue with substituted hydrazines. mdpi.com
Pyridine Ring AnnulationCyclopenta[c]pyridine-1,3-dione5-AminopyrazoleClassic condensation approach requiring a specific precursor. mdpi.com

More advanced MCRs can directly assemble the cyclopenta-fused pyrazolo[3,4-b]pyridine core from simpler, acyclic starting materials in a single pot. These complex cascade reactions, which may involve sequences of Knoevenagel condensations, Michael additions, and multiple cyclizations, offer a powerful tool for rapidly generating libraries of structurally diverse heterocyclic compounds. longdom.org

Synthesis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidines and Analogues

The synthesis of complex tetracyclic systems such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines built upon a cyclopenta[c]pyridine core involves a multi-step annulation sequence. The general strategy focuses on the sequential construction of the furan (B31954) and pyrimidine (B1678525) rings onto a functionalized pyridine precursor.

The initial step typically involves the formation of a furo[2,3-b]pyridine (B1315467) intermediate. This can be accomplished through various methods, such as the reaction of a 2-chloronicotinonitrile derivative bearing an adjacent functional group that can participate in ring closure. For instance, a 2-chloro-3-hydroxymethylpyridine derivative can be cyclized to form the furan ring.

Once the furo[2,3-b]pyridine scaffold is in place, the pyrimidine ring is annulated. A common method involves starting with an amino-substituted furo[2,3-b]pyridine-carboxylate ester. This compound can be treated with formamide (B127407) or a similar one-carbon synthon to construct the pyrimidine ring, yielding the desired pyrido[3',2':4,5]furo[3,2-d]pyrimidinone. Further functionalization, for example, by chlorination of the pyrimidinone followed by nucleophilic substitution, allows for the introduction of various substituents to modulate the properties of the final molecule. While specific examples starting from a pre-fused cyclopenta[c]pyridine are not extensively detailed, these established methodologies for pyridine functionalization are directly applicable to such systems.

Reactivity of Exocyclic Double Bonds in Cyclopenta[c]pyridine Derivatives

The reactivity of exocyclic double bonds attached to the cyclopentane ring of a cyclopenta[c]pyridine scaffold is not widely documented in the literature. However, the synthesis of such functionalities and their expected chemical behavior can be inferred from general principles of organic chemistry and studies on analogous heterocyclic systems.

Derivatives featuring an exocyclic methylene group can be prepared from the corresponding cyclopenta[c]pyridinone precursors through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. These ketones serve as key intermediates for introducing the C=C double bond.

Once formed, an exocyclic alkene on the cyclopenta[c]pyridine ring is expected to exhibit reactivity typical of an electron-rich double bond, influenced by the electronic nature of the fused pyridine ring. Plausible transformations include:

Electrophilic Addition: The double bond would be susceptible to reaction with electrophiles such as halogens (Br₂, Cl₂), hydrohalic acids (HBr, HCl), and reagents for hydration or epoxidation. The regioselectivity of addition would be influenced by the stability of the resulting carbocation intermediate.

Reduction: The exocyclic double bond can be readily reduced to a methyl group via catalytic hydrogenation (e.g., using H₂/Pd-C), providing access to the corresponding saturated alkyl-substituted cyclopenta[c]pyridine.

Cycloaddition Reactions: As a dienophile, the exocyclic double bond could potentially participate in [4+2] Diels-Alder reactions with suitable dienes, offering a pathway to more complex, bridged ring systems.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) would be expected to cleave the double bond, yielding the parent cyclopenta[c]pyridinone.

While direct studies on this specific scaffold are limited, research on other complex natural products and heterocyclic systems containing exocyclic methylene groups confirms their utility as synthetic handles for further molecular elaboration. chemrxiv.org

Computational and Theoretical Investigations of 2h Cyclopenta C Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a system. For molecules like 2H-Cyclopenta[c]pyridine, these calculations can predict geometric parameters, orbital energies, and various reactivity indices, providing a detailed picture of its chemical nature.

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying the electronic structure of molecules. nih.govcore.ac.ukmdpi.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than other high-level ab initio methods while often providing comparable accuracy. researchgate.net DFT calculations are widely employed to investigate the properties of pyridine (B92270) derivatives and related heterocyclic systems. nih.govcore.ac.uk

A crucial first step in any computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For pyridine derivatives, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to obtain accurate geometric parameters. nih.gov The optimization process yields key structural data, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated using DFT. (Note: These are illustrative values based on typical parameters for similar fused heterocyclic systems.)
ParameterBondValue
Bond Length (Å)N1-C21.38
C2-C31.37
C3-C41.41
C4-C81.39
C7-C81.45
Bond Angle (°)C8-N1-C2118.5
N1-C2-C3122.0
C2-C3-C4119.5
C5-C6-C7108.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comresearchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. researchgate.netnih.govscirp.org The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. In pyridine derivatives, the HOMO is often distributed over the π-system, while the LUMO can be localized on the pyridine ring, influencing its interaction with other chemical species. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound. (Note: Values are illustrative and based on DFT calculations of related pyridine compounds.) mdpi.comscirp.org
ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.55
LUMO Energy (ELUMO)-1.75
HOMO-LUMO Gap (ΔE)4.80

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using reactivity descriptors. These descriptors can be global, referring to the molecule as a whole, or local, identifying specific reactive sites.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, are used to determine the most reactive sites within a molecule. scispace.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui functions are used to identify sites susceptible to:

Nucleophilic attack (f+): Where an electron is accepted (associated with the LUMO).

Electrophilic attack (f-): Where an electron is donated (associated with the HOMO).

Table 3: Global Reactivity Descriptors and Their Formulas Based on Conceptual DFT.
DescriptorFormulaDescription
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Measure of molecular polarizability
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods such as AM1, PM3, and MNDO are computationally much faster than DFT or other ab initio methods, making them suitable for treating very large molecules. wikipedia.orgnih.gov

While they are generally less accurate than DFT for electronic properties, semi-empirical methods are valuable tools for preliminary molecular structure optimization. They can efficiently explore the conformational space of a molecule to identify low-energy structures, which can then be used as starting points for more accurate but computationally expensive DFT calculations. mdpi.com This hierarchical approach balances computational cost with accuracy, making it a practical strategy for complex systems.

Density Functional Theory (DFT) for Electronic Structure Analysis

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of systems like this compound.

MD simulations are particularly useful for studying the behavior of molecules in a condensed phase, such as in solution or in contact with a surface. For instance, simulations can reveal how this compound interacts with solvent molecules, how it might bind to a biological target, or its dynamic behavior within a material. The combination of MD with quantum mechanics (QM/MM methods) allows for the study of chemical reactions in complex environments, where a small, reactive part of the system is treated with quantum mechanics and the larger environment is treated with classical molecular mechanics. rsc.org This synergistic approach provides a powerful platform for understanding the interaction between molecules and their environment at an atomic level. rsc.org

Mechanistic Studies through Computational Modeling

Computational modeling stands as a powerful tool for unraveling the intricate details of chemical reactions. By mapping out potential energy surfaces, identifying transition states, and calculating reaction energetics, these methods provide a deep understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

The synthesis of fused heterocyclic systems such as this compound often involves complex reaction sequences where multiple pathways may compete. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the most plausible reaction pathways. For instance, in the formation of related pyridine ring systems through transition metal-catalyzed [2+2+2] cycloaddition reactions, computational studies can map out the entire catalytic cycle. This includes the initial coordination of the reactants to the metal center, the subsequent oxidative coupling steps, and the final reductive elimination that releases the product and regenerates the catalyst.

These computational investigations allow for the characterization of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The transition states, which represent the energy maxima along the reaction pathway, are of particular interest as they control the kinetics of the reaction. By calculating the activation energies associated with different possible transition states, researchers can predict which reaction pathway is kinetically favored. For example, in the formation of bis-azomethines from pyridine-2-carbaldehyde, DFT calculations have been used to investigate different mechanistic sequences, such as addition-dehydration-addition-dehydration versus addition-addition-dehydration-dehydration, and to identify the role of catalysts in lowering the activation barriers of the elementary steps.

Prediction of Regioselectivity and Stereoselectivity

Many reactions leading to substituted this compound derivatives can result in the formation of multiple isomers. Predicting and controlling the regioselectivity (the preference for one direction of bond making or breaking over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a central challenge in organic synthesis. Computational models have become increasingly accurate in predicting these outcomes.

For reactions involving unsymmetrical reagents, computational methods can be used to calculate the energies of the different possible transition states leading to the various regio- and stereoisomeric products. The product distribution is then predicted based on the relative heights of these activation barriers, with the lowest energy barrier corresponding to the major product. For example, in the reactions of substituted 3,4-pyridynes, the aryne distortion model, supported by DFT calculations, has been used to explain and predict the regioselectivity of nucleophilic addition and cycloaddition reactions. The introduction of electron-withdrawing substituents can perturb the geometry of the pyridyne intermediate, which in turn directs the incoming reagent to a specific position.

Modern approaches also leverage machine learning, trained on large datasets of experimental and computational results, to predict selectivity with high accuracy. These models can identify subtle electronic and steric factors that govern the outcome of a reaction, providing a powerful predictive tool for synthetic chemists. Advances in computational methods continue to enhance the ability to rationally design synthetic routes that yield the desired isomer of a this compound derivative with high selectivity.

Structure-Property Relationship Predictions

The prediction of molecular properties directly from chemical structure is a cornerstone of modern computational chemistry. These predictions are invaluable in the early stages of drug discovery and materials science, as they allow for the virtual screening of large numbers of compounds and the prioritization of candidates for synthesis and experimental testing.

Prediction of Physicochemical Parameters

A range of physicochemical parameters that are crucial for the development of new chemical entities can be reliably predicted using computational methods. For this compound, these properties can be estimated using various computational tools and online platforms. Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with specific properties, are often employed for pyridine derivatives. These models use molecular descriptors to quantify various aspects of the molecular structure and then use statistical methods to build a predictive model.

Key physicochemical parameters for this compound have been computationally predicted and are summarized in the table below. These values provide a useful starting point for understanding the likely behavior of this compound in various chemical and biological systems.

PropertyPredicted ValueMethod/Source
Molecular Weight 117.15 g/mol PubChem
XLogP3 1.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
Exact Mass 117.057849228 g/mol PubChem
Topological Polar Surface Area 12.9 ŲPubChem
Heavy Atom Count 9PubChem

Conformational Analysis and Stability

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological systems where molecular recognition is highly specific. Computational methods are widely used to explore the conformational landscape of molecules and to determine the relative stabilities of different conformers.

Furthermore, computational chemistry can be used to investigate the relative stability of different tautomers. For heterocyclic compounds, tautomerism, which involves the migration of a proton, can significantly impact the chemical and physical properties of the molecule. Theoretical calculations can determine the relative energies of different tautomeric forms and the energy barriers for their interconversion. For instance, studies on the tautomerism of 2-hydroxypyridine and 2-pyridinethione have used computational methods to determine the preferred tautomer in the gas phase and in different solvents. Similar approaches could be applied to substituted this compound derivatives to understand their tautomeric equilibria.

Advanced Spectroscopic Characterization Techniques for 2h Cyclopenta C Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the molecular structure of organic compounds. For derivatives of 2H-Cyclopenta[c]pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of proton and carbon environments, as well as the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the study of this compound derivatives, such as substituted 3-cyano-6-methyl-4,5-trimethylenepyridine-2(1H)-thiones, the chemical shifts of the protons provide significant structural information.

For instance, in a mixture of regioisomeric cyclopenta[c]pyridine and cyclopenta[b]pyridine thiones, the signals for the methyl groups and the protons on the cyclopentane (B165970) ring are particularly diagnostic. The protons of the methyl groups for the 6-methyl isomer (a cyclopenta[c]pyridine derivative) are observed at approximately 2.60-2.65 ppm. The aliphatic protons of the fused cyclopentane ring typically appear as multiplets in the region of 2.44-2.48 ppm. The precise chemical shifts are influenced by the specific substitution pattern on the pyridine (B92270) ring and the solvent used.

Table 1: Illustrative ¹H NMR Chemical Shifts for a this compound Derivative.

Proton Group Typical Chemical Shift (δ, ppm) Multiplicity
Pyridine-CH₃2.60 - 2.65Singlet
Cyclopentane-CH₂2.44 - 2.48Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound derivatives, the chemical shifts of the carbon atoms in both the pyridine and cyclopentane rings are characteristic. The signals for quaternary carbons, such as those at the ring fusion and those bearing substituents, are particularly important for structural confirmation. The analysis of 5-aryl-cyclopenta[c]pyridine derivatives reveals distinct signals for the aromatic, pyridine, and cyclopentane ring carbons.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 5-Aryl-cyclopenta[c]pyridine Derivatives.

Carbon Group Typical Chemical Shift (δ, ppm)
Pyridine Ring Carbons115 - 160
Fused Cyclopentane Ring Carbons25 - 45
Aryl Substituent Carbons120 - 140
Cyano Group (-CN)115 - 120
Thione Group (C=S)~177

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used for the characterization of fluorine-containing compounds. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for structural and environmental changes. The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, including those with fluorinated aryl groups such as a 3,4,5-trifluorophenyl substituent, makes ¹⁹F NMR a crucial tool for their characterization. nih.gov

The chemical shifts of the fluorine atoms on the aryl ring are sensitive to the electronic environment and can confirm the substitution pattern. While specific data for these compounds is found within detailed supplementary materials of synthetic studies, typical chemical shifts for fluorine atoms on an aromatic ring (Ar-F) are generally observed in the range of +80 to +170 ppm relative to CFCl₃. nih.gov

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are essential for the definitive structural assignment of complex molecules like this compound derivatives, especially when 1D spectra are crowded or ambiguous.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons within the cyclopentane and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method to assign the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for identifying quaternary carbons and piecing together the different fragments of the molecule, such as connecting the aryl substituent to the cyclopenta[c]pyridine core.

In studies of fused pyridine systems, these 2D NMR techniques have been indispensable in proving the structures of newly synthesized compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to its specific functional groups. For example, in derivatives containing a cyano (-C≡N) group, a sharp absorption band is expected in the region of 2200-2260 cm⁻¹. The C=N stretching vibration within the pyridine ring typically appears in the 1600-1500 cm⁻¹ region. Aliphatic C-H stretching from the cyclopentane moiety is observed just below 3000 cm⁻¹, while aromatic C-H stretching from aryl substituents appears above 3000 cm⁻¹.

Table 3: Common IR Absorption Frequencies for Functional Groups in this compound Derivatives.

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Cyano (-C≡N)Stretching2200 - 2260
Pyridine Ring (C=C, C=N)Stretching1500 - 1600

Raman Spectroscopy in Advanced Characterization

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of molecules, offering a fingerprint of the molecular structure. For heterocyclic aromatic systems like this compound, Raman spectra are expected to be dominated by characteristic bands corresponding to the vibrations of the fused ring system. Analysis of the parent pyridine molecule reveals intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing modes. researchgate.net The specific vibrational frequencies and intensities for this compound derivatives would be influenced by the nature and position of substituents on the bicyclic core.

While detailed Raman spectral data for the parent this compound is not extensively documented in publicly available literature, the characterization of any new derivative would involve identifying key vibrational modes. These typically include:

Ring Stretching Vibrations: Aromatic C-C and C-N stretching modes within the pyridine and cyclopentadiene (B3395910) rings.

C-H Vibrations: Aromatic and aliphatic C-H stretching and bending modes.

Substituent-Specific Modes: Vibrations corresponding to functional groups attached to the core structure.

Comparative analysis with calculated spectra from Density Functional Theory (DFT) methods is a common practice to assign the observed Raman bands accurately. researchgate.net This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties.

The following interactive table outlines typical Raman shifts observed for the pyridine ring, which forms a core component of the this compound structure.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Ring Breathing~1000Symmetric stretching and contraction of the entire pyridine ring. researchgate.net
Trigonal Ring Breathing~1030A trigonal deformation of the pyridine ring. researchgate.net
C-H In-Plane Bending1050 - 1250Bending of the C-H bonds within the plane of the aromatic ring.
Ring Stretching1450 - 1610Stretching vibrations of the C-C and C-N bonds within the pyridine ring.

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution and soft ionization methods are particularly crucial for obtaining precise and structurally informative data.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the chemical formula of newly synthesized compounds. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. nih.gov

In the characterization of a series of novel 5-aryl-cyclopenta[c]pyridine derivatives, HRMS was employed to confirm their structures. acs.orgnih.gov These analyses were conducted using techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS). acs.org This method provides the ultra-high resolution required to distinguish between compounds with very similar nominal masses but different elemental formulas. researchgate.net For each derivative, the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) is compared against the calculated theoretical mass for the proposed structure, with a close match confirming the elemental formula. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is frequently coupled with mass spectrometry (ESI-MS) to analyze thermally fragile and non-volatile molecules without causing significant fragmentation. nih.govnih.gov This method is particularly well-suited for the analysis of this compound derivatives, allowing them to be gently transferred from a liquid solution into the gas phase as charged ions (e.g., protonated molecules, [M+H]⁺). nih.govyoutube.com

The ESI process involves creating a fine spray of charged droplets containing the analyte, followed by solvent evaporation, which ultimately leads to the formation of gas-phase ions. youtube.com These ions are then guided into the mass analyzer. In the context of characterizing cyclopenta[c]pyridine compounds, ESI would be the ionization source used to generate the ions for HRMS analysis. acs.orgmdpi.com By carefully controlling the instrumental parameters, such as the capillary voltage and source temperature, the integrity of the molecular ion can be preserved, providing a clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be subsequently used to induce fragmentation, yielding structural information about the molecule's connectivity. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com

Single crystal X-ray diffraction is the gold standard for molecular structure determination. mdpi.com This technique involves irradiating a high-quality single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, from which a complete three-dimensional model of the molecule can be constructed.

The absolute structure of a 5-aryl-cyclopenta[c]pyridine derivative (specifically, compound 4j in the cited research) was successfully elucidated using single-crystal X-ray crystallographic analysis. acs.org This analysis provided definitive confirmation of the connectivity of the fused cyclopenta[c]pyridine core and the orientation of the aryl substituent at the 5-position. The resulting structural data, including atomic coordinates and displacement parameters, are typically deposited in crystallographic databases for public access. acs.org

The following interactive table summarizes the crystallographic data obtained for a representative 5-aryl-cyclopenta[c]pyridine derivative.

ParameterValue/DescriptionSignificance
Compound IDCompound 4j (a 5-aryl-cyclopenta[c]pyridine) acs.orgIdentifier for the specific derivative analyzed.
Database CodeCCDC 2401301 acs.orgDeposition number in the Cambridge Crystallographic Data Centre.
TechniqueSingle Crystal X-ray Diffraction acs.orgConfirms the use of the definitive structural elucidation method.
OutcomeElucidation of the absolute molecular structure acs.orgProvided unambiguous proof of atomic connectivity and stereochemistry.

Beyond determining the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. rsc.org This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the material. mdpi.com

For aromatic heterocyclic compounds like this compound derivatives, several types of non-covalent interactions are typically observed. These include:

π–π Stacking: Interactions between the flat, electron-rich surfaces of the aromatic rings of adjacent molecules.

Hydrogen Bonding: If hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., the pyridine nitrogen) are present, these strong directional interactions can play a dominant role in the crystal packing.

The analysis of the crystal structure of the 5-aryl-cyclopenta[c]pyridine derivative would involve identifying and quantifying these interactions, providing insight into the supramolecular assembly of the compound in the solid state. acs.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound compounds, this would involve the excitation of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound derivatives is expected to reveal absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of higher energy and intensity, arise from the promotion of electrons within the aromatic system. The n→π* transitions, involving the non-bonding electrons of the nitrogen atom, would occur at longer wavelengths and generally have lower molar absorptivity. The position and intensity of these absorption bands would be sensitive to the nature and position of substituents on the bicyclic ring system.

Data Table: UV-Visible Spectral Data for this compound Derivatives

No experimental data found in the searched literature.

Circular Dichroism (CD) Spectroscopy

Data Table: Circular Dichroism Spectral Data for Chiral this compound Derivatives

No experimental data found in the searched literature.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 2H-Cyclopenta[c]pyridine

Direct research on the parent compound, this compound, is notably scarce in current scientific literature. The existing body of knowledge is primarily built upon studies of its more stable, substituted derivatives. These derivatives have been investigated for their potential as bioactive agents. mdpi.comnih.gov For instance, certain 5-aryl-cyclopenta[c]pyridine derivatives, using the natural product cerbinal (B109895) as a starting point, have shown promising results against plant viruses, with some exhibiting superior activity compared to commercial antiviral agents. nih.gov The core cyclopenta[c]pyridine skeleton is also a feature in some monoterpene pyridine (B92270) alkaloids, which are recognized for their diverse biological activities. mdpi.comresearchgate.net The synthesis of chiral fused cyclopenta[c]pyridine derivatives has been achieved through methods like the Pauson-Khand reaction, indicating a foundational interest in the stereochemical aspects of this class of compounds. metu.edu.tr

Emerging Synthetic Methodologies and Functionalization Strategies

The future of this compound research will heavily rely on the development of novel and efficient synthetic routes. Current methodologies often involve multi-step processes, starting from more complex precursors. nih.gov Emerging strategies are likely to focus on direct and selective C-H functionalization, a powerful tool for streamlining the synthesis of complex molecules. nih.govrsc.org This approach would allow for the direct introduction of various functional groups onto the pyridine and cyclopentane (B165970) rings, thereby enabling the creation of diverse molecular libraries for screening and optimization. Furthermore, one-pot synthesis and multicomponent reactions are expected to play a crucial role in improving the efficiency and sustainability of synthesizing cyclopenta[c]pyridine derivatives. semanticscholar.org

Advancements in Computational and Spectroscopic Characterization

As with many novel compounds, the detailed characterization of this compound and its derivatives will be crucial for understanding their properties and reactivity. Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will be indispensable for elucidating the precise molecular structures and stereochemistry of these compounds. researchgate.net In parallel, computational studies, particularly those employing Density Functional Theory (DFT), will offer deep insights into their electronic structure, stability, and reaction mechanisms. researchgate.net These computational models can predict spectroscopic properties, helping to interpret experimental data and guide the design of new synthetic targets with desired electronic and steric properties.

Potential Avenues for Advanced Materials Design and Chemical Innovation

The unique fused-ring structure of this compound suggests a range of potential applications in materials science and chemical innovation. The planar nature of the aromatic system, combined with the potential for functionalization on the cyclopentane ring, makes these compounds interesting candidates for the development of novel organic electronic materials. By tuning the electronic properties through substitution, it may be possible to create new organic semiconductors or light-emitting materials. Furthermore, the nitrogen atom in the pyridine ring provides a coordination site for metal ions, opening up possibilities for the design of novel catalysts and metal-organic frameworks (MOFs). The inherent chirality of certain derivatives also points towards their potential use as chiral ligands in asymmetric catalysis. metu.edu.tr

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H-Cyclopenta[c]pyridine, and how are reaction conditions optimized?

  • Methodological Answer :

  • Ring-Closing Metathesis (RCM) : A widely used method involves Grubbs catalysts for cyclization of diene precursors. Unexpected oxidations during RCM (e.g., cyclopenta[c]piperidine formation) require inert atmospheres and rigorous moisture control to mitigate side reactions .
  • Condensation Reactions : Pyridine derivatives can undergo cyclocondensation with ketones or aldehydes under acidic conditions. For example, cyclopenta[b]pyridin-2,5-dione synthesis uses microwave-assisted methods to enhance yield and reduce reaction time .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (e.g., 5-10 mol% Grubbs catalyst) and solvent polarity (e.g., dichloromethane for RCM) to balance reactivity and selectivity .

Q. How is the structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Key fragments include molecular ion peaks at m/z 118 (C₇H₆N₂) for the parent structure and characteristic losses (e.g., CH₃ or Cl groups in derivatives) .
  • NMR : ¹H NMR shows pyridine proton signals at δ 8.3–8.5 ppm (aromatic protons) and cyclopentane protons at δ 2.5–3.0 ppm (multiplet patterns). ¹³C NMR confirms ring connectivity with carbons at ~150 ppm (pyridine C-N) and ~35 ppm (cyclopentane CH₂) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C-C bond lengths ~1.48 Å in cyclopentane rings) using datasets from the Cambridge Crystallographic Data Centre (CCDC) .

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid proximity to water or heat sources .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with spark-proof equipment for flammable derivatives .
  • Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols. For skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do intermolecular interactions of this compound influence its reactivity in catalytic systems?

  • Methodological Answer :

  • Hydrogen Bonding (HB) : Pyridine’s nitrogen atom forms HB with protic solvents (e.g., water), altering reaction kinetics. In aqueous solutions, HB networks stabilize transition states but may reduce electrophilicity .
  • Dual Ligand Systems : Combine pyridone and phosphine ligands (e.g., PCy₃) in Pd-catalyzed C–H arylation. The pyridone enhances metal-ligand cooperation, while phosphine ligands stabilize Pd intermediates, enabling milder reaction conditions (e.g., 60°C vs. 100°C) .
  • Synergistic Effects : Use spectroscopic titration (UV-Vis, XAS) to track ligand coordination dynamics. MS analysis confirms heteroleptic Pd complexes (e.g., [Pd(pyridone)(PCy₃)]⁺) .

Q. How can contradictions in reported reaction yields for cyclopenta[c]pyridine derivatives be resolved?

  • Methodological Answer :

  • Data Validation : Replicate experiments using standardized protocols (e.g., identical catalyst batches, solvent purity). Cross-check spectral data against CCDC reference structures .
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., oxidized intermediates in RCM). Quench reactions at varying timepoints to map degradation pathways .
  • Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Pareto charts rank factors affecting yield discrepancies .

Q. What strategies improve regioselectivity in the functionalization of this compound?

  • Methodological Answer :

  • Directing Groups : Install temporary directing groups (e.g., carbonyls) to steer C–H activation. For example, Pd-catalyzed arylation at the C3 position achieves >80% selectivity using pyridone ligands .
  • Computational Guidance : DFT calculations (B3LYP/6-311G**) predict electron density maps to identify reactive sites. Correlate Fukui indices with experimental outcomes .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, favoring substitution at electron-deficient positions .

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